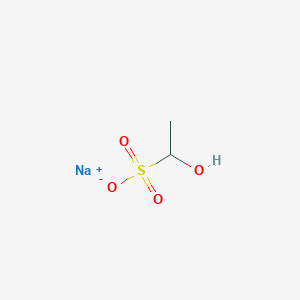
N-ethyl-1-propan-2-yloxymethanimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: 3-hydroxypyruvic acid can be synthesized through the oxidation of L-serine using specific oxidizing agents under controlled conditions.
Biological Synthesis: It can also be produced enzymatically from L-serine by the action of serine dehydratase.
Industrial Production Methods: Industrial production of 3-hydroxypyruvic acid typically involves biotechnological methods, utilizing microbial fermentation processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-hydroxypyruvic acid can undergo oxidation to form pyruvic acid.
Reduction: It can be reduced to form glyceric acid.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as serine dehydratase for biological reactions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Glyceric acid.
Substitution: Various substituted pyruvic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reagent in chemical reactions to study reaction mechanisms.
Biology:
- Plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
- Used in studies related to enzyme kinetics and metabolic regulation.
Medicine:
- Investigated for its potential therapeutic effects in metabolic disorders.
- Used in research related to cancer metabolism and treatment.
Industry:
- Utilized in the production of biodegradable plastics and other environmentally friendly materials.
- Employed in the synthesis of specialty chemicals and pharmaceuticals .
Wirkmechanismus
3-hydroxypyruvic acid exerts its effects primarily through its role as an intermediate in metabolic pathways. It acts on various enzymes and participates in reactions that regulate the levels of key metabolites in cells. The compound influences pathways such as glycolysis, gluconeogenesis, and the citric acid cycle, impacting energy production and metabolic balance .
Vergleich Mit ähnlichen Verbindungen
Pyruvic Acid: A key intermediate in several metabolic pathways, similar to 3-hydroxypyruvic acid but lacks the hydroxyl group.
Glyceric Acid: A reduction product of 3-hydroxypyruvic acid, involved in metabolic pathways.
Lactic Acid: Another metabolic intermediate, structurally similar but with different functional groups.
Uniqueness: 3-hydroxypyruvic acid is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
N-ethyl-1-propan-2-yloxymethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACEOHPIRTHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(OC(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C(OC(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














